Dimethylthiocarbamoyl chloride
Overview
Description
Dimethylthiocarbamoyl chloride is an organosulfur compound with the chemical formula (CH₃)₂NC(S)Cl. It appears as a yellow solid or syrup and is known for its role as a key reagent in organic synthesis, particularly in the formation of arylthiols via the Newman-Kwart rearrangement .
Mechanism of Action
Target of Action
Dimethylthiocarbamoyl chloride is an organosulfur compound . It is often used as a reagent in organic synthesis It is known to react with dithiocarbamates .
Mode of Action
This compound is electrophilic, serving as a source of R2NC(S)+ . It reacts with dithiocarbamates (R2NCS−2) to give thiuram sulfides [R2NC(S)]2S . With methanethiolate, it gives methyl dimethyldithiocarbamate (Me2NC(S)SMe) .
Biochemical Pathways
It is a key reagent in the synthesis of arylthiols via the newman-kwart rearrangement .
Pharmacokinetics
It is soluble in chloroform and tetrahydrofuran , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its use in specific reactions. For instance, it is used in the chemoselective deoxygenation of pyridine-N-oxides . It was also used in the synthesis of (±)-thia-calanolide A .
Action Environment
This compound is sensitive to moisture . It is often encountered as a yellow syrup and should be stored at 2-8°C . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylthiocarbamoyl chloride is typically synthesized by the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
- Tetramethylthiuram disulfide is reacted with chlorine gas in the presence of carbon tetrachloride as a solvent.
- The reaction mixture is heated and stirred, leading to the formation of this compound and sulfur dichloride as by-products .
Industrial Production Methods: In an industrial setting, the production process is scaled up, maintaining similar reaction conditions. The chlorination is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation under reduced pressure to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form dimethylthiocarbamates.
Addition Reactions: It can add to double bonds in alkenes, forming thiocarbamoyl derivatives.
Decomposition Reactions: Under certain conditions, it decomposes to release dimethylamine and carbon disulfide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Chloroform, tetrahydrofuran, and carbon tetrachloride.
Major Products:
Dimethylthiocarbamates: Formed by reaction with amines.
Thiocarbamoyl Derivatives: Formed by addition to alkenes.
Dimethylamine and Carbon Disulfide: Formed by decomposition.
Scientific Research Applications
Dimethylthiocarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of arylthiols and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides, rubber accelerators, and other industrial chemicals.
Comparison with Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.
Tetramethylthiuram Disulfide: Precursor in the synthesis of dimethylthiocarbamoyl chloride.
Dimethyldithiocarbamate: A related compound used in similar applications.
Uniqueness: this compound is unique due to its sulfur content, which imparts distinct reactivity compared to its oxygen analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in applications where sulfur’s chemical properties are advantageous .
Biological Activity
Dimethylthiocarbamoyl chloride (DMTCC) is an organosulfur compound with the chemical formula (CH₃)₂NCSCl. It is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of thiol compounds via the Newman-Kwart rearrangement. This article delves into the biological activity of DMTCC, focusing on its genotoxic effects, carcinogenic potential, and implications for human health based on diverse research findings.
DMTCC is a yellow solid that can also appear as a syrup. It is synthesized through the chlorination of tetramethylthiuram disulfide, which involves the reaction with chlorine gas:
This compound is soluble in solvents like chloroform and tetrahydrofuran and is known for its electrophilic nature, allowing it to engage in various chemical reactions, including those leading to thiuram sulfides and dimethylthiocarbamates .
In Vitro Studies
DMTCC exhibits significant genotoxic activity. Research indicates that it can induce DNA damage and mutations in bacterial systems, as well as chromosomal aberrations in mammalian cell lines. For instance:
- Bacterial Mutagenicity : Studies have shown that DMTCC can cause DNA damage and mutations in various bacterial strains, suggesting its potential as a mutagenic agent .
- Mammalian Cell Effects : In cultured mammalian cells, DMTCC has been reported to induce DNA strand breaks and mutations at specific loci (e.g., the tk locus in mouse lymphoma cells) .
In Vivo Studies
In animal studies, particularly involving mice and rats, DMTCC has demonstrated carcinogenic properties:
- Tumor Induction : A long-term study involving female ICR/Ha Swiss mice revealed that subcutaneous injections of DMTCC led to a significant incidence of tumors at the injection sites. Specifically, 42 out of 50 treated mice developed tumors compared to control groups .
- Genotoxic Effects : The compound was also shown to induce micronuclei formation in bone marrow cells of treated mice, indicating its potential to cause chromosomal damage in vivo .
Human Health Implications
The evaluation of DMTCC's carcinogenicity suggests that while there is sufficient evidence of carcinogenicity in experimental animals, the evidence in humans remains inadequate . However, it is classified as probably carcinogenic to humans (Group 2A) due to its direct alkylating activity and genotoxic effects observed in animal models .
Occupational Exposure
Occupational studies involving workers exposed to DMTCC have indicated an increase in chromosomal aberrations compared to control groups. Although these findings did not reach statistical significance, they highlight potential risks associated with long-term exposure to this compound .
Summary of Biological Activity Findings
Properties
IUPAC Name |
N,N-dimethylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWISQNXPLXQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066048 | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
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Molecular Weight |
123.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Alfa Aesar MSDS] | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
16420-13-6 | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethylthiocarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamothioic chloride, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.773 | |
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Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX36AS4VH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dimethylthiocarbamoyl chloride's interactions vary greatly depending on the target and reaction conditions.
ANone:
ANone:
ANone: this compound itself is not typically used as a catalyst. Instead, it acts as a reagent in various organic transformations:
ANone: Yes, computational studies have been performed.
- Molecular Structure: Gas phase electron diffraction data combined with ab initio calculations provided insight into the molecular structure of this compound. [] These studies revealed a near-planar structure with a slight deviation from C2 symmetry. []
- Thiocarbamate Analogs: Studies on the synthesis and biological activity of structurally related thiocarbamate analogs, particularly in the context of anti-inflammatory corticosteroids, highlight the influence of substituents on the aromatic ring and at the 17-position of the steroid scaffold on potency and selectivity. []
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